molecular formula C8H5NO2S B13898288 Thieno[2,3-b]pyridine-3-carboxylic acid

Thieno[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B13898288
M. Wt: 179.20 g/mol
InChI Key: PHJHTLZZZQENME-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused thiophene and pyridine ring system. This compound is of significant interest due to its diverse pharmacological and biological activities, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-3-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of 2-thioxopyridine-3-carbonitrile intermediates . Another approach involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base .

Industrial Production Methods: Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of this compound for various research and development purposes .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Thieno[2,3-b]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-b]pyridine-3-carboxylic acid is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to interact with a variety of biological targets makes it a versatile scaffold for drug discovery and development .

Properties

Molecular Formula

C8H5NO2S

Molecular Weight

179.20 g/mol

IUPAC Name

thieno[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-5(6)2-1-3-9-7/h1-4H,(H,10,11)

InChI Key

PHJHTLZZZQENME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC=C2C(=O)O

Origin of Product

United States

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